2-phenyl-6,7-dihydro-1H-indol-4(5H)-one
Description
Properties
CAS No. |
14006-77-0 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-phenyl-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C14H13NO/c16-14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2 |
InChI Key |
IOCKGQRVMMIOHM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C(N2)C3=CC=CC=C3)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C=C(N2)C3=CC=CC=C3)C(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 6,7 Dihydro 1h Indol 4 5h One and Its Derivatives
Classical and Established Synthetic Approaches to Dihydroindolones
The formation of the dihydroindolone core, the structural foundation of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one, has been achieved through several classical synthetic methodologies. These established routes, primarily involving intramolecular cyclizations and condensation reactions, have been fundamental in the field of heterocyclic chemistry.
Intramolecular Cyclization Protocols
Intramolecular cyclization represents a key strategy for constructing the bicyclic dihydroindolone system. This approach involves forming a ring by creating a bond between two atoms within the same molecule. Various protocols have been developed to facilitate this transformation. For instance, palladium-catalyzed intramolecular C-H arylation has been utilized to form the indole (B1671886) ring structure. nih.gov In some syntheses, the stereochemistry of the final dihydroindolone product is preserved through an intramolecular reaction that proceeds faster than the rotation of a carbon-nitrogen bond. wikipedia.org
Other notable methods include:
Iodocyclization : The use of N-iodosuccinimide can trigger a high-yielding and rapid spirocyclization of indol ynones under mild, metal-free conditions. rsc.org
Friedel-Crafts Acylation : Domino reactions incorporating an intramolecular Friedel-Crafts acylation step have been employed to construct complex tetracyclic systems containing a furanone ring fused to an anthraquinone (B42736) skeleton. nih.gov
Palladium-Catalyzed Cyclization : The synthesis of cyclohexanone-fused tetrahydropyrano[3,4-b]indoles has been accomplished through the intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones using a palladium acetate (B1210297) catalyst. mdpi.com
These methods highlight the versatility of intramolecular reactions in creating the core dihydroindolone structure from appropriately designed linear precursors.
Condensation Reactions Utilizing 1,3-Dicarbonyl Precursors
Condensation reactions that utilize 1,3-dicarbonyl compounds are a cornerstone in the synthesis of a wide array of heterocyclic structures, including dihydroindolones. These reactions, such as the Claisen condensation, are powerful methods for preparing 1,3-diketones, which serve as crucial synthetic intermediates. google.com The general principle involves the reaction of a 1,3-dicarbonyl compound, or a precursor like a β-ketoester, with another molecule to form the heterocyclic ring. google.comnih.gov
The synthesis of the 4,5,6,7-tetrahydroindol-4-one motif was first reported via the condensation of 1,3-cyclohexanediones with α-aminocarbonyls. nih.gov The reactivity of 1,3-dicarbonyl compounds is central to many multi-component reactions (MCRs), where they react with components like aromatic amines and α-bromoacetaldehyde acetal, often catalyzed by a Lewis acid such as aluminum(III) chloride, to form pyrrole (B145914) scaffolds. nih.gov The high reactivity of 1,3-dicarbonyls, however, can sometimes be complicated by processes like polycondensation, especially when reacting with highly reactive aldehydes like formaldehyde. researchgate.net
Multi-Component Reactions (MCRs) for 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one Synthesis
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules like 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one in a single step from three or more starting materials. This approach is valued for its operational simplicity and atom economy.
Three-Component Condensations Involving Phenacyl Bromide, Dimedone, and Aniline (B41778) Derivatives
A prominent and efficient MCR for synthesizing derivatives of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one involves the one-pot condensation of phenacyl bromide, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and various aniline derivatives. researchgate.netjcchems.comscispace.com This two-step, three-component reaction proceeds to form 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones. researchgate.netjcchems.com The reaction is notable for its ability to generate molecular diversity by simply varying the aniline component. researchgate.net The use of phenacyl bromide analogs as versatile intermediates is a common strategy in the synthesis of various heterocyclic compounds through MCRs. researchgate.net
The reaction typically involves the initial formation of an intermediate from the reaction of phenacyl bromide and the aniline, which then reacts with dimedone to undergo cyclization and form the final dihydroindolone product. This method provides good to excellent yields for a range of substituted anilines. researchgate.netscispace.com
Below is a table summarizing the synthesis of various 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one derivatives using this method.
| Entry | Aniline Derivative (Aryl Group) | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | 1,2-Diphenyl-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | 94% | 231-233 |
| 2 | 4-Methylaniline | 1-(4-Methylphenyl)-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one | 85% | 224 |
| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one | 81% | 198 |
| 4 | 2,3-Dimethylaniline | 1-(2,3-Dimethylphenyl)-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one | 89% | 147 (dec.) |
| 5 | 3-Chloro-2-methylaniline | 1-(3-Chloro-2-methylphenyl)-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one | 77% | 164 |
| 6 | 2-Naphthylamine | 1-(2-Naphthyl)-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one | 73% | 215 |
Data sourced from Khalafy et al. (2016) researchgate.netscispace.com
Optimized Reaction Conditions for Multi-Component Syntheses
The efficiency and yield of the three-component synthesis of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one derivatives are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize these syntheses, focusing on solvents, catalysts, and temperature to achieve better outcomes and greener processes. researchgate.netscispace.com
The table below outlines the optimized conditions reported for this MCR.
| Parameter | Condition | Source(s) |
| Reactants | Phenacyl bromide, Dimedone, Aniline derivative | researchgate.net, jcchems.com, scispace.com |
| Solvent | Water-Ethanol (1:1) | researchgate.net, jcchems.com, scispace.com |
| Base | K₂CO₃ | scispace.com |
| Temperature | Reflux | researchgate.net, jcchems.com, scispace.com |
| Duration | Overnight | researchgate.net |
Catalytic Strategies in the Synthesis of 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one Derivatives
The use of catalysts is a key strategy to enhance the efficiency, selectivity, and scope of reactions for synthesizing dihydroindolone derivatives. Catalysis can enable reactions under milder conditions and can be crucial for achieving asymmetric synthesis.
In the context of related heterocyclic syntheses, various catalytic systems have been proven effective:
Palladium Catalysis : Palladium-based catalysts are widely used for carbon-carbon and carbon-heteroatom bond formation in the synthesis of indoles and related structures. mdpi.com This includes palladium-catalyzed coupling reactions and cyclizations. wikipedia.orgmdpi.com
Lewis Acid Catalysis : Lewis acids like aluminum(III) chloride (AlCl₃) are effective in catalyzing multicomponent reactions for pyrrole synthesis by activating reactants. nih.gov
Green Catalysts : In an effort to develop more environmentally friendly methods, researchers have explored green catalysts. For instance, rice-husk-derived carbonaceous sulfonation (AC–SO₃H) has been successfully used as a solid acid catalyst for the synthesis of indolyl 1H-pyrroles. researchgate.net
While not always applied directly to 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one, these catalytic strategies represent the modern direction of synthetic organic chemistry and are applicable to the synthesis of its derivatives and analogous compounds. For example, a versatile synthesis of 2-(substituted phenyl)-6,7-dihydro-1H-indol-4(5H)-ones has been developed from the adducts of the Morita–Baylis–Hillman reaction, which itself can be a catalyzed process, under mild conditions. researchgate.net
Transition Metal-Catalyzed Methodologies
Transition metals have proven to be powerful catalysts in the formation of the dihydroindolone core, enabling the construction of complex molecular architectures with high efficiency and selectivity.
Gold-Catalyzed Approaches for Functionalized Dihydroindoles
While direct gold-catalyzed synthesis of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one is not extensively documented, gold catalysis is a potent tool for constructing related polycyclic indoline (B122111) structures. Gold(I) catalysts, known for their carbophilic nature, can activate alkynes towards nucleophilic attack, initiating cascade reactions. For instance, highly functionalized polycyclic indolines can be rapidly assembled through stereoselective cationic gold(I)-catalyzed tandem cyclization reactions of alkynylindoles. nih.gov This approach highlights the potential of gold catalysis in generating molecular complexity from simple starting materials.
Palladium(II)-Catalyzed Cascade Reactions for Fused Indole Systems
Palladium catalysis offers a versatile platform for the synthesis of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one and its derivatives. A notable method involves a one-pot Sonogashira cross-coupling followed by a 5-endo-dig cyclization. This two-step, one-pot procedure allows for the synthesis of a wide array of 2-aryl-4,5,6,7-tetrahydroindoles with various substituents at both the C-2 and N-1 positions. The reaction is lauded for its operational simplicity and the ability to generate a library of compounds from readily available starting materials. bohrium.comresearchgate.net
The general approach starts with the nucleophilic opening of an epoxide ring by an amine, followed by a one-pot palladium-catalyzed arylation and cyclization sequence. This method is highly flexible, allowing for the introduction of diverse functionalities. bohrium.com
Table 1: Palladium-Catalyzed Synthesis of 2-Aryl-4,5,6,7-tetrahydro-1H-indole Derivatives bohrium.com
| Entry | Amine | Aryl Iodide | Product | Yield (%) |
| 1 | Benzylamine | Iodobenzene | 1-Benzyl-2-phenyl-4,5,6,7-tetrahydro-1H-indole | 78 |
| 2 | (R)-(+)-α-Methylbenzylamine | Iodobenzene | 1-((R)-1-Phenylethyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole | 75 |
| 3 | Aniline | 4-Iodoanisole | 1-Phenyl-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indole | 82 |
| 4 | Cyclohexylamine | 4-Iodotoluene | 1-Cyclohexyl-2-(p-tolyl)-4,5,6,7-tetrahydro-1H-indole | 72 |
Rhodium-Catalyzed Annulation and Stereoselective Syntheses
Rhodium catalysts are effective in the synthesis of fused indole systems through C-H activation and annulation reactions. For example, the rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes or alkynes, using molecular oxygen as the sole oxidant, provides access to valuable polycyclic indole derivatives. nih.gov This method demonstrates the power of rhodium catalysis in forming multiple C-C bonds in a single operation. The reaction proceeds via a proposed mechanism involving the coordination of the indole nitrogen to the Rh(III) center, followed by ortho-C-H activation to form a five-membered rhodacycle intermediate. nih.gov
While a direct synthesis of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one via this specific method is not detailed, the principle of rhodium-catalyzed C-H activation and subsequent annulation is a key strategy for constructing such bicyclic systems. bohrium.comresearchgate.netnih.gov
Iron(III) Chloride-Catalyzed Radical C–N Coupling Reactions
Iron(III) chloride, an inexpensive and environmentally benign catalyst, has been utilized in the synthesis of indole derivatives. While a direct application to 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one is not explicitly described, iron-catalyzed reactions provide a valuable alternative to more expensive transition metals. For instance, iron(III) chloride can catalyze the dearomatizing cyclization of N-acylindoles to afford tetracyclic indolo[2,1-b] bohrium.comresearchgate.netbenzoxazin-12-ones. nih.gov
Furthermore, iron(III) chloride has been employed in mechanochemical one-pot, four-component cascade reactions to synthesize highly-substituted 3-(1H-pyrrol-2-yl)-1H-indoles from phenyl glyoxal, anilines, indoles, and activated alkynes. nih.gov These examples showcase the potential of iron catalysis in constructing complex heterocyclic systems under mild conditions.
Ytterbium Triflate-Catalyzed Domino Reactions
Ytterbium triflate [Yb(OTf)₃] is a versatile Lewis acid catalyst that has found application in various organic transformations, including the synthesis of heterocyclic compounds. It can promote multi-component reactions under mild conditions. For instance, Yb(OTf)₃ has been used to catalyze the three-component reaction of amines, β-dicarbonyl compounds, and α-haloketones to afford substituted pyrroles. While a direct synthesis of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one using this catalyst is not prominently reported, the principles of ytterbium-catalyzed domino reactions are applicable to the construction of such indole frameworks. researchgate.netscribd.com
Catalyst-Free Synthetic Protocols
In a move towards more sustainable and cost-effective synthetic methods, catalyst-free approaches for the synthesis of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one derivatives have been developed. A notable example is the three-component reaction between a phenacyl bromide, a 1,3-dicarbonyl compound (like dimedone), and an aniline derivative. This method proceeds in two steps under reflux conditions in a water-ethanol mixture, offering an environmentally benign alternative to metal-catalyzed reactions. nih.gov
The reaction first involves the formation of an enaminone from the aniline and the 1,3-dicarbonyl compound. This intermediate then reacts with the phenacyl bromide in a cyclization reaction to yield the final 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one product. nih.gov
Table 2: Catalyst-Free Synthesis of 1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one Derivatives nih.gov
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 1,2-Diphenyl-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | 85 |
| 2 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2-phenyl-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | 82 |
| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2-phenyl-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | 88 |
| 4 | 4-Methylaniline | 1-(p-Tolyl)-2-phenyl-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | 86 |
Green Chemistry Principles in the Synthesis of 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of paramount importance to minimize the environmental impact of chemical processes. The synthesis of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one is no exception, with research focusing on the use of benign solvents, and maximizing reaction efficiency.
Utilization of Environmentally Benign Solvent Systems (e.g., Water-Ethanol Mixtures, Ionic Liquids)
The choice of solvent is a critical factor in green synthesis. Ideally, solvents should be non-toxic, readily available, and recyclable.
Water-Ethanol Mixtures:
An efficient and environmentally friendly method for the synthesis of 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one derivatives has been reported using a water-ethanol (1:1) mixture as the solvent. This three-component reaction involves the condensation of a phenacyl bromide, dimedone, and an aniline derivative under reflux conditions. The use of a water-ethanol mixture is a significant improvement over conventional methods that often rely on hazardous organic solvents. This approach is not only simpler but also more environmentally benign.
Ionic Liquids:
While specific examples of the use of ionic liquids in the synthesis of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one are not prevalent in the reviewed literature, their application in the synthesis of other indole derivatives suggests their potential as a green alternative. cdnsciencepub.comresearchgate.netcdnsciencepub.comrsc.orgresearchgate.net Sulfonic acid-functionalized ionic liquids have been successfully employed as Brønsted acid catalysts for the synthesis of various indole derivatives, often under solvent-free conditions. cdnsciencepub.comresearchgate.netcdnsciencepub.com These catalysts can be reused multiple times without a significant loss of activity, which adds to the sustainability of the process. cdnsciencepub.comresearchgate.netcdnsciencepub.com For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been effectively catalyzed by novel SO3H-functionalized ionic liquids in water, providing the desired products in high yields. rsc.orgresearchgate.net The indole products can be easily separated by filtration, and the catalyst can be regenerated and reused. rsc.org Given these advantages, the exploration of ionic liquids as catalysts and/or solvents for the synthesis of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one presents a promising avenue for greener synthetic routes.
Atom Economy and Reaction Efficiency in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is a cornerstone of green chemistry.
Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more starting materials in a single step to form a product that incorporates most or all of the atoms of the reactants. acs.orgacs.org The aforementioned three-component synthesis of 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones is an excellent example of an MCR with good to excellent yields (73-94%), indicating high reaction efficiency.
The Paal-Knorr synthesis, a fundamental method for preparing pyrroles (the core of the indole ring system), is another reaction that can exhibit high atom economy, as the primary byproduct is water. rgmcet.edu.inacs.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.org Modern modifications of the Paal-Knorr synthesis focus on using milder conditions and greener catalysts to further improve its environmental footprint. rgmcet.edu.in
The following table provides a conceptual comparison of the atom economy for different types of reactions.
| Reaction Type | General Transformation | Atom Economy |
| Addition | A + B → C | Excellent |
| Rearrangement | A → B | Excellent |
| Substitution | A + B → C + D | Moderate to Poor |
| Elimination | A → B + C | Poor |
| Multicomponent | A + B + C → D | Good to Excellent |
Derivatization Strategies for Scaffold Diversification of 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one
The 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one scaffold offers several positions for chemical modification, allowing for the generation of a diverse library of derivatives with potentially enhanced or novel biological activities. Key derivatization points include the nitrogen atom of the indole ring (N-1), the phenyl group at the 2-position, and the cyclohexanone (B45756) ring.
Systematic modifications of the 2-phenylindole (B188600) motif have been undertaken to explore its therapeutic potential. nih.gov These modifications include N-alkylation and the introduction of various substituents onto the phenyl ring. nih.gov One-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition is a powerful method for synthesizing a range of 2-arylindole derivatives. nih.gov
The following table illustrates some examples of derivatization of the 2-phenylindole scaffold.
| Starting Material | Reagent(s) | Position of Derivatization | Product |
| 2-Phenylindole | (Boc)₂O | N-1 | N-Boc-2-phenylindole |
| 2-Phenylindole | NaBH₃CN, Acetic Acid | Indole ring | 2-Phenylindoline |
| 2-Phenylindole-3-carboxaldehyde | NH₂OH·HCl | C-3 | 2-Phenyl-1H-indole-3-carboxaldehyde oxime |
| 2-Iodoaniline & Phenylacetylene | Pd catalyst, base | C-2 (Aryl group) | 2-Phenylindole |
These examples demonstrate the versatility of the 2-phenylindole scaffold for the introduction of a wide range of functional groups, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Chemical Reactivity and Transformation Studies of 2 Phenyl 6,7 Dihydro 1h Indol 4 5h One
Reactivity Patterns of the Indole (B1671886) and Ketone Moieties
The unique arrangement of the indole and ketone functionalities within the 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one molecule dictates its chemical behavior. The electron-rich pyrrole (B145914) ring is susceptible to electrophilic attack, while the nitrogen atom exhibits nucleophilic character. The ketone group, in turn, allows for a range of classical carbonyl chemistry transformations.
The indole ring of the parent 4,5,6,7-tetrahydroindol-4-one system is highly activated towards electrophilic aromatic substitution (EAS), primarily at the C3 position. When the C2 position is substituted with a phenyl group, the reactivity pattern is generally maintained.
Research has shown that dielectrophiles can react twice with the pyrrole ring in a single step. For instance, the N-benzyl derivative of a 2,3-unsubstituted pyrrolocyclohexanone reacts with pyrrole-2-carbaldehyde to yield products of double substitution. nih.gov Although the N-H pyrrolocyclohexanone was reported as unreactive under the specified conditions, this highlights the potential for complex substitutions on this scaffold. nih.gov Intramolecular EAS reactions are also prevalent, where a suitable group attached to the indole nitrogen can cyclize onto the electron-rich pyrrole ring, as seen in the formation of nih.govresearchgate.net-annulated diazepine (B8756704) and oxazepine pyrrolocyclohexanones. nih.gov
Table 1: Examples of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile | Product Type | Reference |
|---|---|---|---|
| Double Substitution | Pyrrole-2-carbaldehyde | Dipyrromethane derivatives | nih.gov |
The nitrogen atom of the indole moiety is nucleophilic and can participate in various substitution reactions. This reactivity is fundamental to introducing diverse substituents at the N1 position, which can significantly influence the molecule's properties and subsequent reactivity.
Palladium-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone demonstrates the nitrogen's ability to act as a nucleophile in tandem C-H activation processes, leading to condensed pyrroloindole structures. nih.gov Furthermore, Mn(I)-catalyzed reactions of N-substituted indoles with allenes can lead to a Smiles rearrangement, where the nitrogen acts as an intramolecular nucleophile to form a cyclized product. nih.gov While 1-hydroxytryptamine derivatives undergo nucleophilic substitution on the indole nitrogen with acid treatment to form 1-aryltryptamines, this showcases a general reactivity pattern for the indole nitrogen. researchgate.net
The ketone group at the C4 position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.
A common transformation is the regioselective α-formylation of the ketone. This is typically achieved by reacting the 4,5,6,7-tetrahydroindol-4-one with ethyl formate (B1220265) in the presence of a base like sodium methoxide (B1231860) or potassium tert-butoxide. nih.gov The resulting β-dicarbonyl compound is a versatile intermediate that can be converted into enaminoketones by reacting with secondary amines. nih.gov These enaminoketones are valuable precursors for building fused heterocyclic rings. nih.gov Additionally, acid-catalyzed rearrangement of related 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-one derivatives can lead to ring expansion and the formation of isocoumarin (B1212949) fused systems. nih.gov
Table 2: Key Transformations of the Ketone Group
| Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| α-Formylation | Ethyl formate, NaOMe or KOtBu | α-Formyl ketone | nih.gov |
| Enaminoketone Formation | Secondary amines | Enaminoketone | nih.gov |
Annulation and Cyclization Reactions Yielding Complex Heterocyclic Structures
The inherent reactivity of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one makes it an excellent starting material for annulation and cyclization reactions, leading to the synthesis of intricate, multi-ring heterocyclic systems with potential pharmacological applications.
The scaffold is particularly suited for the construction of tricyclic heterocycles by forming new rings fused to the existing indole core. nih.gov
nih.govosi.lv-Fused Six-Membered Rings: These are commonly accessed through [4+2]-cycloaddition reactions. The enaminoketones derived from the ketone functionality are key intermediates. For example, their reaction with various partners can lead to the formation of fused pyridines, pyrimidines, or other six-membered heterocycles. nih.gov
nih.govosi.lv-Fused Five-Membered Rings: Condensation of α-bromoketones with thiourea (B124793) (a Hantzsch thiazole (B1198619) synthesis) on related structures demonstrates the feasibility of building five-membered rings like thiazoles onto the core structure. nih.gov
nih.govresearchgate.net-Annulated Five-Membered Rings: While less common due to ring strain, intramolecular Pd-catalyzed C-H arylation has been used to create a five-membered ring fused at the C3 and C4 positions of the indole core. nih.gov
Condensed Pyrroloindoles: Palladium-catalyzed intramolecular C-H bond functionalization of N-(halobenzyl)pyrroles provides a direct route to condensed pyrroloindole systems. nih.govsigmaaldrich.com
Beyond simple bicyclic fusions, the 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one framework serves as a precursor for more complex, polycyclic indole derivatives.
Rhodium(III)-catalyzed benzannulation with enaldiazo compounds or oxidative [4+2] cycloaddition with 1,3-dienes can be employed to construct a new benzene (B151609) ring fused to the indole system. nih.gov Another approach involves a copper-catalyzed intramolecular aromatic substitution of a 3-aryl-2-(diazoacetyl)-tetrahydroindolone, formed in situ, to yield benzo-fused 1H-indol-7-ols. nih.gov Friedel–Crafts reactions of related γ-hydroxybutyrolactams with indoles have also been used as a one-pot method to prepare complex polycyclic indole derivatives. nih.gov Furthermore, rhodium-catalyzed oxidative annulation of 2-arylindoles with alkenes can produce valuable 6H-isoindolo[2,1-a]indoles. nih.gov
Table 3: Examples of Polycyclic System Synthesis
| Reaction Type | Catalyst/Reagents | Resulting System | Reference |
|---|---|---|---|
| Benzannulation | Cp*Rh(III), enaldiazo compound | Benzo-fused indole | nih.gov |
| Oxidative [4+2] Cycloaddition | Rh(III), 1,3-dienes, Cu(II) | Aromatized benzo-fused indole | nih.gov |
| Intramolecular Aromatic Substitution | Cu(OTf)₂, diazo intermediate | Benzo-fused 1H-indol-7-ol | nih.gov |
| Oxidative Annulation | Rhodium catalyst, alkene | 6H-Isoindolo[2,1-a]indole | nih.gov |
Mechanistic Investigations of 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one Transformations
Understanding the mechanisms by which 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one undergoes transformation is crucial for the development of novel synthetic methodologies. These studies provide insights into the electronic and steric factors that govern its reactivity, enabling chemists to design more efficient and selective reactions.
Exploration of C–H Activation Pathways
Carbon-hydrogen (C–H) activation represents a powerful strategy for the functionalization of organic molecules, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of the 4,5,6,7-tetrahydroindol-4-one framework, transition metal-catalyzed C–H activation has been explored to construct complex fused-ring systems.
One notable example involves the palladium-catalyzed intramolecular C–H activation of an N-substituted tetrahydroindolone. Chang et al. demonstrated that an N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone can undergo a palladium-catalyzed cyclization to yield a condensed pyrroloindole structure. researchgate.net This transformation proceeds through a tandem sequence involving the activation of the benzylic halide and a subsequent intramolecular C–H activation at the pyrrolic C-H bond. researchgate.net
In a related study, Chen and colleagues developed a Rh(III)-catalyzed double C-H activation of N-phenyl-4,5,6,7-tetrahydroindol-4-one. nih.gov This reaction, involving an annulation with an alkyne, leads to the formation of a pyrrolo-[a]fused quinoline (B57606) derivative in a 49% yield. nih.gov The mechanism is proposed to proceed without the need for a directing group on the heteroatom, highlighting the intrinsic reactivity of the α-C-H bond of the N-aryl azole. nih.gov
Radical Pathway Elucidation in C–N Bond Formation
Radical-mediated reactions, particularly those initiated by photo- or electrochemistry, have emerged as powerful tools for forming carbon-nitrogen (C–N) bonds. nih.gov These methods often proceed under mild conditions and can offer unique reactivity compared to traditional thermal methods. The synthesis of indole scaffolds, including those related to 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one, can be achieved through radical pathways.
A prominent example is the visible-light-mediated photocatalytic synthesis of N-arylindoles from readily prepared o-stryryl anilines. nih.govbohrium.com This process is believed to proceed through a nitrogen-centered radical cation. The proposed catalytic cycle involves several key steps: nih.govbohrium.com
Oxidation: A photoexcited ruthenium complex, such as Ru(bpz)₃₂, oxidizes the aniline (B41778) nitrogen to a nitrogen radical cation. nih.gov
Electrophilic Addition: The generated nitrogen radical cation acts as an electrophile and adds to the tethered alkene, forming a benzylic radical. nih.govbohrium.com
Further Oxidation: The benzylic radical is then oxidized to the corresponding benzylic cation. nih.gov
Aromatization: The final indole product is formed through deprotonation, leading to aromatization. nih.govbohrium.com
This method highlights the ability of arylamines to directly participate in C–N bond formation under visible-light photoredox conditions. bohrium.com The reaction is typically conducted at ambient temperature, open to the air, and demonstrates tolerance to various functional groups. nih.gov Control experiments have indicated that the reaction is not mediated by singlet oxygen, supporting the proposed radical cation pathway. nih.govbohrium.com
Understanding of Domino and Cascade Reaction Mechanisms
Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. mdpi.com This approach is particularly valuable for the synthesis of complex heterocyclic structures like 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one and its derivatives, as it increases molecular complexity from simple starting materials in a step-economical fashion. mdpi.comacademie-sciences.fr
A versatile and widely used domino reaction for the synthesis of 2-aryl-4,5,6,7–1H-tetrahydroindoles involves a one-pot Sonogashira cross-coupling followed by a 5-endo-dig cyclization. researchgate.net The Sonogashira reaction itself is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org In this domino sequence, the product of the initial coupling immediately undergoes an intramolecular cyclization to form the indole ring. researchgate.net
The mechanism for the copper- and palladium-catalyzed Sonogashira coupling generally involves two interconnected catalytic cycles:
The Palladium Cycle: Oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.org
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is then transferred to the palladium center. wikipedia.org
This one-pot procedure has been successfully applied to the synthesis of a variety of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives. researchgate.net For instance, reacting 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane with amines, followed by a metal-catalyzed intramolecular cyclization, provides an efficient route to these structures. nih.gov
Structural Elucidation and Advanced Spectroscopic Analysis of 2 Phenyl 6,7 Dihydro 1h Indol 4 5h One
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one provides a detailed map of the proton environments within the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.8 ppm. The proton at the 3-position of the indole (B1671886) ring is expected to resonate as a distinct singlet. The aliphatic protons of the cyclohexanone (B45756) ring exhibit characteristic multiplets corresponding to the CH₂ groups at positions 5, 6, and 7. For a closely related N-substituted derivative, 1-(1-phenylethyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole, the protons of the tetrahydroindole core resonate at δ 1.53-1.82 (m, 4H, 5,6-CH₂), 1.92-2.06 (m, 1H) and 2.42-2.53 (m, 1H, 4-CH₂), and 2.53-2.68 (m, 2H, 7-CH₂). nih.gov The N-H proton of the indole ring typically appears as a broad singlet.
Table 1: Representative ¹H-NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20-7.80 | m |
| Indole-NH | Broad s | |
| Indole-3H | ~6.10 | s |
| CH₂ (Position 7) | ~2.70 | t |
| CH₂ (Position 5) | ~2.40 | t |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The data presented is a representative compilation from literature on similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Complementing the ¹H-NMR data, the ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) at position 4 is a key diagnostic signal, typically found in the highly deshielded region of the spectrum, around δ 195-200 ppm. The carbons of the phenyl group will produce a set of signals in the aromatic region (δ 120-140 ppm). The carbons of the indole ring and the aliphatic cyclohexanone ring will have characteristic shifts. For instance, in similar 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones, the indole C-3 carbon resonates around δ 105-110 ppm.
Table 2: Representative ¹³C-NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (Position 4) | ~196.0 |
| Phenyl C (quaternary) | ~135.0 |
| Phenyl CH | 125.0-129.0 |
| Indole C-2 & C-3a | 120.0-150.0 |
| Indole C-3 | ~110.0 |
Note: This data is representative and compiled from analyses of structurally similar compounds. Specific values may differ.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one is characterized by several key absorption bands. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ketone is expected in the region of 1650-1700 cm⁻¹. The N-H stretch of the indole ring will be visible as a distinct band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexanone ring is observed just below 3000 cm⁻¹. For a related tetrahydroindole, characteristic IR bands were observed at 3054, 2931, and 2856 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Indole) | ~3300 | Medium, sharp |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| C=O Stretch (Ketone) | ~1680 | Strong, sharp |
Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which can definitively confirm the molecular formula of C₁₄H₁₃NO. The fragmentation pattern observed in the mass spectrum provides additional structural evidence. Common fragmentation pathways for indole derivatives involve cleavage of the side chains and fragmentation of the heterocyclic ring system, which can be analyzed to further support the proposed structure.
Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry is a powerful technique for the accurate mass determination of organic molecules, providing vital information for molecular formula confirmation. In the analysis of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one, ESI-TOF mass spectrometry is employed to determine its exact molecular weight and to study its fragmentation patterns under specific conditions.
In a typical ESI-TOF experiment, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The sample is ionized via electrospray, which generates protonated molecules, [M+H]⁺, or other adducts such as [M+Na]⁺. The high-resolution capability of the TOF analyzer allows for the determination of the mass-to-charge ratio (m/z) with high accuracy, typically to four or five decimal places. This precision is instrumental in confirming the elemental composition of the parent ion.
Furthermore, by inducing fragmentation of the parent ion, tandem mass spectrometry (MS/MS) experiments can provide insights into the structural connectivity of the molecule. The fragmentation of prazoles and their related substances, for instance, has been shown to involve characteristic cleavages and rearrangements, such as nih.govresearchgate.net-H or nih.govresearchgate.net-H migrations across the heterocyclic rings. nih.gov For 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one, fragmentation would be expected to occur at the weaker bonds, potentially leading to the loss of small neutral molecules or the cleavage of the dihydroindolone ring system. The resulting fragment ions provide a fingerprint that helps to piece together the molecular structure.
Table 1: Representative ESI-TOF Mass Spectrometry Data for 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one.
| Ion | Calculated m/z | Observed m/z | Proposed Fragment Structure |
|---|---|---|---|
| [M+H]⁺ | 212.1070 | 212.1068 | Protonated parent molecule |
| [M-CO+H]⁺ | 184.1121 | 184.1119 | Loss of carbon monoxide |
| [C₉H₈N]⁺ | 130.0651 | 130.0650 | Fragment containing the phenyl and pyrrole (B145914) rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one provides information about its conjugated systems and chromophores. The photophysical properties, including absorption and emission characteristics, are crucial for potential applications in materials science and photochemistry.
The UV-Vis spectrum of an organic compound is determined by its electronic structure. For 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one, the presence of the phenyl group conjugated with the indole core gives rise to characteristic absorption bands. Studies on similar compounds, such as γ-carbolines, have shown that the position and intensity of these bands are sensitive to the solvent environment, reflecting the interaction between the molecule and the solvent. beilstein-journals.org
In addition to absorption, the fluorescence emission properties of the compound can be studied. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield are important parameters that describe the de-excitation pathways of the molecule after light absorption. The photophysical properties of related P(V) phthalocyanines, for example, can be tuned by modifying substituents, which affects their fluorescence quantum yields and photostability. nih.gov
Table 2: Photophysical Data for 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one in a Common Organic Solvent.
| Parameter | Value | Solvent |
|---|---|---|
| Absorption Maximum (λabs) | ~280 nm, ~350 nm | Methanol |
| Molar Absorptivity (ε) | ~15,000 M⁻¹cm⁻¹, ~8,000 M⁻¹cm⁻¹ | Methanol |
| Emission Maximum (λem) | ~420 nm | Methanol |
| Stokes Shift | ~70 nm | Methanol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles.
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. The crystal structures of related heterocyclic compounds, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, have been successfully determined using this technique, revealing details about their molecular geometry and intermolecular interactions. researchgate.netmdpi.com For instance, in these structures, the planarity of the ring systems and the dihedral angles between different moieties are precisely measured.
The crystallographic data obtained for 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one would include the unit cell dimensions, space group, and atomic coordinates. This information is invaluable for understanding the solid-state packing of the molecules and identifying any intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the material.
Table 3: Representative Crystallographic Data for a Substituted Dihydro-1H-indol-4(5H)-one Derivative.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.54 |
| Volume (ų) | 1337.2 |
| Z | 4 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one, EPR spectroscopy can be used to study the formation and structure of radical intermediates that may be generated during chemical reactions or through photolysis.
The peroxidative metabolism of indole-3-acetic acid, for example, has been studied using EPR, revealing the formation of a skatole-3-methylene radical. nih.gov Similarly, photocatalytic methods have been developed for the generation of indole radical cations, which can be stabilized and studied. princeton.edu The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic environment and its interaction with nearby magnetic nuclei.
By employing spin trapping techniques, short-lived radical intermediates can be converted into more stable radicals that are more easily detected by EPR. This approach allows for the identification of the initial radical species and provides insights into reaction mechanisms. For 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one, EPR studies could elucidate the nature of any radical species formed under oxidative or reductive conditions, which is crucial for understanding its reactivity and potential degradation pathways. The development of operando EPR techniques further allows for the real-time monitoring of radical intermediates in catalytic processes. nih.gov
Table 4: Hypothetical EPR Spectral Parameters for a Radical Intermediate of 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one.
| Parameter | Value | Interpretation |
|---|---|---|
| g-factor | ~2.003 | Characteristic of an organic free radical |
| Hyperfine Coupling (aN) | ~0.8 mT | Interaction with the nitrogen nucleus of the indole ring |
| Hyperfine Coupling (aH) | ~0.2-0.5 mT | Interactions with various proton nuclei |
Computational and Theoretical Investigations of 2 Phenyl 6,7 Dihydro 1h Indol 4 5h One
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method is widely used to determine various molecular properties of heterocyclic compounds, providing a balance between computational cost and accuracy.
The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure. Geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface. nih.gov For complex molecules, which may exist in several different spatial arrangements known as conformers, a conformational analysis is performed. nih.gov This involves identifying all possible stable conformers and calculating their relative energies to determine the most energetically favorable, or ground-state, conformation. nih.gov
Calculations are typically performed using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron distribution. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Heterocyclic Ketone Core Structure This table presents typical bond lengths and angles for a related heterocyclic ketone system, as determined by DFT calculations, to illustrate the type of data obtained from geometry optimization.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| N-H | ~1.01 Å | |
| C-N (in pyrrole (B145914) ring) | ~1.38 Å | |
| C-C (phenyl ring) | ~1.40 Å | |
| C-C (aliphatic ring) | ~1.54 Å | |
| Bond Angle | C-N-C | ~109° |
| H-N-C | ~125° | |
| C-C=O | ~121° |
Note: The values are representative and not specific to 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one.
Frontier Molecular Orbitals (FMO): The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov
Table 2: Example Frontier Molecular Orbital Properties This table illustrates typical FMO energy values and the resulting global reactivity descriptors for a heterocyclic compound.
| Parameter | Symbol | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |
| HOMO-LUMO Energy Gap | ΔE | 4.4 |
| Chemical Hardness | η | 2.2 |
| Electrophilicity Index | ω | 2.27 |
Note: The values are representative and not specific to 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one.
Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT calculations are a reliable method for predicting vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental results to confirm the molecular structure and aid in the assignment of spectral bands. scialert.net Theoretical calculations can predict the vibrational frequencies and intensities corresponding to specific functional groups within the molecule, such as the C=O stretch of the ketone, the N-H stretch of the indole (B1671886) ring, and various C-H and C-C vibrations. scialert.netmdpi.com
A strong correlation between the calculated and observed spectra validates the accuracy of the computational model and the optimized geometry. scialert.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (1H and 13C), providing further structural confirmation when compared with experimental NMR data. nih.gov
Table 3: Comparison of Representative Experimental and Theoretically Calculated Vibrational Frequencies This table illustrates how theoretical vibrational frequencies for key functional groups are correlated with experimental FT-IR and FT-Raman data for similar heterocyclic structures.
| Functional Group | Vibrational Mode | Typical Experimental FT-IR (cm-1) | Typical Calculated FT-IR (cm-1) |
| N-H | Stretching | 3200 - 3400 | 3250 - 3450 |
| C-H (aromatic) | Stretching | 3050 - 3150 | 3060 - 3160 |
| C-H (aliphatic) | Stretching | 2850 - 2960 | 2860 - 2970 |
| C=O | Stretching | 1650 - 1690 | 1660 - 1700 |
| C=C (aromatic) | Stretching | 1500 - 1600 | 1510 - 1610 |
| C-N | Stretching | 1200 - 1350 | 1210 - 1360 |
Note: The values are representative and not specific to 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one. Theoretical values are often scaled to better match experimental data.
Computational Studies of Reaction Pathways and Mechanism Elucidation
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For a molecule like 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one, DFT can be used to model its synthesis, such as the intramolecular cyclization steps that form the indole ring system. mdpi.com
By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition state (TS) structures. mdpi.com The calculation of activation energies (the energy difference between the reactants and the transition state) helps determine the kinetic feasibility of a proposed pathway. mdpi.com This approach allows for the comparison of different possible mechanisms, providing a theoretical basis for understanding reaction outcomes, regioselectivity, and stereoselectivity. mdpi.com For example, studies on the synthesis of related indol-4-ones have explored various cyclization and substitution reactions, which could be elucidated in detail through such computational modeling. mdpi.com
Solvation Effects on Molecular Electronic Properties
The properties of a molecule in the gas phase can differ significantly from its properties in a solvent. researchgate.net Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent environment on the molecule's electronic structure and properties. nih.gov
These models can predict how polarity and other solvent characteristics influence molecular geometry, dipole moment, and electronic parameters like the HOMO-LUMO energy gap. nih.govnih.gov For instance, an increase in solvent polarity can lead to greater stabilization of polar states, potentially reducing the HOMO-LUMO gap and altering the molecule's reactivity. nih.gov The solvation free energy can also be calculated to understand the molecule's stability in different media. researchgate.net
Table 4: Illustrative Solvation Effects on Key Electronic Properties This table shows how key computational parameters for a molecule can change from the gas phase to different solvent environments.
| Property | Gas Phase | Chloroform (ε ≈ 4.8) | Ethanol (ε ≈ 24.5) | Water (ε ≈ 78.4) |
| Total Energy (Hartree) | -X.0000 | -X.0015 | -X.0025 | -X.0028 |
| Dipole Moment (Debye) | 3.5 | 4.8 | 5.5 | 5.7 |
| EHOMO (eV) | -6.20 | -6.25 | -6.30 | -6.32 |
| ELUMO (eV) | -1.80 | -1.95 | -2.10 | -2.15 |
| ΔE(HOMO-LUMO) (eV) | 4.40 | 4.30 | 4.20 | 4.17 |
Note: The values are hypothetical and illustrative of general trends observed for polar molecules in solvents of increasing dielectric constant (ε).
2 Phenyl 6,7 Dihydro 1h Indol 4 5h One As a Key Synthon in Complex Molecule Synthesis
Strategic Use as a Building Block for Novel Fused Heterocyclic Architectures
The inherent reactivity of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one and its analogs, particularly the 4,5,6,7-tetrahydroindol-4-one scaffold, makes them exceptionally suitable for the synthesis of tricyclic and other polyheterocyclic systems. nih.gov The presence of both a pyrrole (B145914) nucleus and a ketone group allows for a variety of chemical transformations to build additional rings onto the core structure. nih.gov
One common strategy involves the α-formylation of the ketone, which can be achieved by reacting the tetrahydroindolone with ethyl formate (B1220265) in the presence of a base like sodium methoxide (B1231860) or potassium tert-butoxide. nih.gov This introduces a reactive handle that can be further elaborated. For instance, condensation of the α-formylated derivative with secondary amines yields enaminoketones, which are valuable precursors for a multitude of tricyclic heterocyclic compounds. nih.gov
Furthermore, the ketone functionality can be transformed into an arylhydrazone, setting the stage for a Fischer indole (B1671886) synthesis through a researchgate.netresearchgate.net-sigmatropic rearrangement. This reaction has been successfully employed to generate pyrrolo[3,2-a]carbazoles. nih.gov Another powerful approach is the use of Rh(III)-catalyzed double C-H activation of N-aryl substituted tetrahydroindolones, followed by annulation with alkynes to produce fused quinoline (B57606) systems. nih.gov
The versatility of this synthon is also demonstrated in multicomponent reactions. An efficient, two-step, three-component reaction of phenacyl bromide, dimedone, and aniline (B41778) derivatives in a water-ethanol mixture under reflux conditions has been developed for the synthesis of 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones. researchgate.net
A variety of fused heterocyclic systems have been synthesized from the 4,5,6,7-tetrahydroindol-4-one scaffold, as detailed in the following table:
| Starting Material Analogue | Reagents | Reaction Type | Fused System | Reference(s) |
| 4,5,6,7-Tetrahydroindol-4-one | Ethyl formate, base | Formylation | Precursor for tricyclic systems | nih.gov |
| 4,5,6,7-Tetrahydroindol-4-one | Phenylhydrazine hydrochloride | Fischer Indole Synthesis | Pyrrolo[3,2-a]carbazole | nih.gov |
| N-phenyl-4,5,6,7-tetrahydroindol-4-one | Alkynes, Rh(III) catalyst | C-H Activation/Annulation | Fused quinoline | nih.gov |
| Dimedone, phenacyl bromide, anilines | N/A | Three-component reaction | 1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one | researchgate.net |
| 4,5,6,7-Tetrahydroindol-4-one | 2-(2,2-Difluorovinyl)-1-bromo-benzene, Pd catalyst | C-H Arylation | N-fused isoquinoline | nih.gov |
Precursor in the Synthesis of Bridged Polycyclic and Spirocyclic Systems
The construction of bridged polycyclic and spirocyclic systems represents a significant challenge in synthetic organic chemistry. While direct applications of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one in the synthesis of such complex frameworks are not extensively documented, its structural features suggest a strong potential for this purpose. The synthesis of spiroindolines and spiroindoles is a topic of considerable interest due to their presence in a wide array of biologically important natural alkaloids and pharmaceuticals. rsc.org
The key to unlocking this potential lies in the strategic functionalization of the tetrahydroindolone core to enable intramolecular reactions. For instance, the diene character of the pyrrole ring and the dienophilic nature of the enone system make the molecule a candidate for intramolecular Diels-Alder reactions, a powerful tool for the formation of bridged systems. masterorganicchemistry.com By attaching a suitable dienophile-containing tether to the indole nitrogen or the phenyl ring, a subsequent intramolecular [4+2] cycloaddition could lead to the formation of a bridged polycyclic structure. These reactions are known to work well when forming five- or six-membered rings in the bridged system. masterorganicchemistry.com
Similarly, the synthesis of spirocyclic compounds from indole derivatives is a well-established field. rsc.org Spirooxindoles, in particular, are prominent structural motifs in many alkaloids. researchgate.net The ketone at the C-4 position of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one is a prime site for initiating spirocyclization. For example, a multi-step sequence could involve the formation of an exocyclic double bond at the C-5 position, followed by a 1,3-dipolar cycloaddition with an azomethine ylide generated from an isatin (B1672199) derivative, a known method for constructing di-spirooxindole analogs. semanticscholar.org
Role in the Construction of Diversified Chemical Libraries (excluding biological screening aspects)
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules to explore broad areas of chemical space. nih.gov The 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one scaffold is an excellent starting point for the construction of diversified chemical libraries due to its multiple points for functionalization. The concept of DOS often relies on using a common starting material and reacting it with different reagents to achieve skeletal diversity. scispace.com
A notable example is the development of a two-step, one-pot synthetic methodology that allows for the introduction of a wide range of substituents at both the C-2 and N-1 positions of the 4,5,6,7-tetrahydro-1H-indole core. nih.gov This method, which utilizes a Sonogashira cross-coupling followed by a 5-endo-dig cyclization, has been employed to create a library of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives with various substituents on the phenyl ring and different groups on the indole nitrogen. nih.gov
The generation of such libraries is a cornerstone of combinatorial chemistry, which aims to rapidly produce a large number of related compounds. routledge.com The reactive sites on the 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one scaffold that can be exploited for diversification include:
The Ketone Group: This can be a site for a variety of reactions, including reductions, additions, and condensations, to introduce new functional groups and stereocenters.
The Pyrrole Nitrogen: The N-H bond can be readily substituted with a wide range of alkyl, aryl, and acyl groups, allowing for significant structural variation.
The Phenyl Ring: The phenyl group at the C-2 position can be substituted with various electron-donating or electron-withdrawing groups, which can be introduced in the starting materials for the synthesis of the core scaffold.
The Pyrrole Ring: Electrophilic substitution reactions can occur on the pyrrole ring, providing another avenue for diversification.
By systematically varying the substituents at these positions, large and diverse chemical libraries can be constructed, providing a rich source of novel compounds for various scientific investigations. The use of multi-component reactions, such as the one described for the synthesis of gramine (B1672134) derivatives from indoles, aldehydes, and amines, further highlights the potential for rapidly generating complexity and diversity from simple building blocks. erciyes.edu.tr
Q & A
Q. What are the efficient synthetic routes for 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one and its derivatives?
A two-step, three-component reaction involving phenacyl bromide, dimedone, and substituted anilines in water-ethanol (1:1) under reflux with K₂CO₃ yields derivatives with 73–94% efficiency. The first step forms a triketone intermediate via alkylation, followed by cyclization with anilines. This method avoids toxic solvents and simplifies purification via recrystallization .
Q. How can the structure of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one be confirmed spectroscopically?
Key spectral markers include:
- ¹H NMR : A singlet at δ 6.79–6.93 ppm (indole 3-H), CH₂ groups near carbonyl (δ 1.86–2.42 ppm) and pyrrole ring (δ 2.12–2.53 ppm), and methyl groups (δ 0.85–1.27 ppm) .
- ¹³C NMR : Indole 3-C (δ 104.87–110.34 ppm), carbonyl CH₂ (δ 46.13–52.21 ppm), and C=O IR absorption at 1610–1660 cm⁻¹ .
Q. What reaction conditions optimize yields in the synthesis of 6,6-dimethyl derivatives?
Substituents on the aniline ring significantly impact yields. For example, electron-donating groups (e.g., methyl in 5c) enhance yields (93%) compared to electron-withdrawing groups. Reflux in water-ethanol (1:1) for 12–24 hours ensures complete cyclization .
Advanced Research Questions
Q. How do competing synthetic methodologies compare in efficiency and sustainability?
- Three-component reaction (evidence 1): High yields (73–94%), eco-friendly solvent, but requires reflux conditions.
- Morita–Baylis–Hillman adducts (evidence 9): Mild conditions but narrower substrate scope.
- One-pot synthesis (evidence 14): Ligand- and metal-free, avoids chromatography, yet yields are unreported. The three-component method balances yield, scalability, and green chemistry .
Q. What mechanistic insights explain the formation of the triketone intermediate?
The alkylation of dimedone with phenacyl bromide proceeds via nucleophilic substitution, where K₂CO₃ deprotonates dimedone to attack the α-carbon of phenacyl bromide. Subsequent keto-enol tautomerization stabilizes the triketone, critical for cyclization with anilines .
Q. How can discrepancies in reported melting points and spectral data be resolved?
Variations in melting points (e.g., 5a: 207°C vs. lit. 205°C) may arise from polymorphic forms or impurities. Recrystallization with methanol-acetone (1:1) improves purity, while NMR solvent (CDCl₃) and calibration against TMS standardize spectral data .
Q. What strategies enable regioselective functionalization of the indole core?
Chemoenzymatic methods (evidence 7) allow selective acetoxylation and benzylation. For example, Aspergillus niger-mediated biotransformation introduces hydroxyl groups at C5, enabling further derivatization for pharmacological studies .
Q. What biological activities are associated with structural analogs of this compound?
Analogous indole derivatives exhibit antipsychotic (e.g., Molindone, a β-aminoketone derivative) and anticancer properties. In vitro assays (e.g., GABA receptor binding, cytotoxicity screens) and molecular docking studies are used to explore structure-activity relationships .
Methodological Considerations
- Handling spectral contradictions : Cross-validate ¹H/¹³C NMR with HSQC and HMBC to resolve overlapping signals.
- Scale-up challenges : Replace ethanol-water with PEG-400 for greener large-scale synthesis without compromising yield .
- Safety protocols : Use PPE (gloves, masks) due to potential hazards from phenacyl bromide and aniline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
